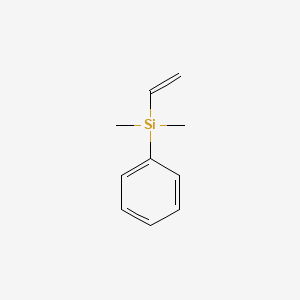

Vinylphenyldimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Organosilicon Compounds

Dimethylphenylvinylsilane (DMVPS) plays a valuable role in the scientific research of organosilicon compounds, which are a class of molecules containing carbon-silicon bonds. Its unique structure, featuring a phenyl group (C6H5), a vinyl group (CH2=CH), and two methyl groups (CH3) bonded to a silicon atom (Si), makes it a versatile starting material for various synthetic applications [].

One area of research involves using DMVPS as a building block in the synthesis of more complex organosilicon compounds. For instance, researchers can utilize hydrosilylation reactions, where DMVPS reacts with unsaturated compounds containing double or triple bonds, to form new C-Si bonds. This strategy allows for the controlled introduction of the phenyl and vinyl functionalities into the target molecules, enabling the exploration of their properties and potential applications [].

Vinylphenyldimethylsilane, with the chemical formula C₁₀H₁₄Si, is a colorless liquid known for its slightly sweet odor. It belongs to the class of vinyl silanes, which are important in various chemical processes due to their reactivity and ability to form siloxane bonds. This compound features a vinyl group attached to a phenyl ring and dimethylsilane moiety, making it versatile for numerous applications in organic synthesis and materials science .

There is no current research available on the specific mechanism of action of DMVPVS in any biological systems.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

- Handle the compound in a well-ventilated area.

- Avoid contact with skin and eyes.

- Dispose of waste according to local regulations for hazardous materials (if applicable).

- Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, forming new silicon-carbon bonds. For instance, it can react with terminal alkenes in a highly regioselective manner to produce various vinylsilanes .

- Polymerization: Vinylphenyldimethylsilane can participate in polymerization reactions to form siloxane-based polymers. The presence of the vinyl group allows for cross-linking and the formation of network structures .

- Dehydrogenative Silylation: This process allows for the conversion of alkenes into vinylsilanes using transition metal catalysts, providing access to functionalized silanes from simple alkenes .

Several methods exist for synthesizing vinylphenyldimethylsilane:

- From Chlorodimethylsilane and 4-Bromostyrene: This method involves nucleophilic substitution where chlorodimethylsilane reacts with 4-bromostyrene in the presence of a base .

- Catalytic Reactions: Various catalytic systems, including nickel and manganese catalysts, can facilitate the conversion of simple alkenes into vinylsilanes through hydrosilylation and other transformations .

Vinylphenyldimethylsilane has diverse applications:

- Material Science: It is used in the production of silicone-based materials that exhibit enhanced thermal stability and mechanical properties.

- Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organosilicon compounds and polymers.

- Coatings and Adhesives: Due to its ability to form strong silicon-carbon bonds, it is utilized in coatings that require durability and resistance to environmental factors.

Interaction studies involving vinylphenyldimethylsilane primarily focus on its reactivity with other organic compounds. The compound's ability to undergo hydrosilylation makes it an attractive candidate for studying silicon-carbon interactions in various chemical environments. Additionally, research on its polymerization behavior provides insights into its interactions with other monomers and catalysts.

Vinylphenyldimethylsilane shares similarities with several other organosilicon compounds. Here are some notable comparisons:

| Compound | Structure | Key Features |

|---|---|---|

| Vinyltrimethylsilane | C₈H₁₈Si | Simple structure; widely used in polymer synthesis. |

| Phenyltrimethylsilane | C₉H₂₁Si | Contains a phenyl group; used in coatings and adhesives. |

| Dimethyldiphenylsilane | C₁₄H₁₈Si | More bulky; used in high-performance materials. |

Uniqueness of Vinylphenyldimethylsilane

Vinylphenyldimethylsilane stands out due to its specific combination of a vinyl group and phenyl ring attached to a dimethylsilyl unit. This unique structure allows it to participate effectively in both addition reactions and polymerization processes while providing enhanced properties compared to simpler silanes.

Anionic Living Polymerization Techniques

Anionic living polymerization of vinylphenyldimethylsilane represents a highly controlled polymerization method that enables the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity indices. The technique involves the use of organometallic initiators under strictly controlled conditions to achieve living polymerization characteristics [1].

The polymerization mechanism proceeds through the selective activation of the styryl group in vinylphenyldimethylsilane, while the silylvinyl group remains largely unreacted during the anionic polymerization process. This selectivity is crucial for maintaining the reactive silyl functionality for subsequent chemical modifications [1]. The initiator systems commonly employed include normal-butyllithium (n-BuLi), cumylpotassium (Cumyl K), and cumylcesium (Cumyl Cs), each exhibiting distinct reactivity patterns and kinetic behaviors.

Table 1: Anionic Living Polymerization Data of Vinylphenyldimethylsilane

| Initiator | Monomer/Initiator Ratio | Molecular Weight (Mn × 10⁻³) | Polydispersity (Mw/Mn) | Conversion (%) | Isomerized Structure Content (%) |

|---|---|---|---|---|---|

| n-BuLi | 16 | 2.4 | 1.22 | 50 | 8 |

| n-BuLi | 52 | 6.8 | 1.39 | 94 | 7 |

| n-BuLi | 992 | 33.5 | 1.95 | 95 | 14 |

| Cumyl K | 18 | 1.7 | 1.10 | 92 | 71 |

| Cumyl Cs | 52 | 3.9 | 1.35 | 67 | 87 |

| Cumyl Cs | 850 | 9.4 | 1.83 | 61 | 100 |

The polymerization kinetics demonstrate that cesium-based initiators promote higher degrees of isomerization compared to lithium-based systems. This isomerization mechanism involves the rearrangement of the initially formed α-methine anion to a more stable α-methylene anion, which subsequently attacks the β-carbon of the vinyl group [1] [2]. The extent of isomerization increases with polymerization time and is influenced by the nature of the counterion, with cesium promoting greater isomerization than potassium or lithium.

Temperature control remains critical in anionic living polymerization, with optimal conditions typically maintained at -78°C to prevent premature termination and ensure living characteristics. The glass transition temperature of the resulting poly(vinylphenyldimethylsilane) reaches approximately 193°C, indicating the significant thermal stability imparted by the adamantyl-like structure [3].

Atom Transfer Radical Polymerization (ATRP) Applications

Atom Transfer Radical Polymerization has emerged as a versatile technique for the controlled polymerization of vinylphenyldimethylsilane, offering excellent control over polymer architecture and molecular weight distribution. The ATRP mechanism involves the reversible transfer of halogen atoms between dormant polymer chains and low-oxidation-state transition metal complexes, creating a dynamic equilibrium that maintains low radical concentrations throughout the polymerization process [4].

The application of ATRP to vinylphenyldimethylsilane copolymerization with methyl methacrylate has been successfully demonstrated, yielding block copolymers with controlled molecular weights and narrow polydispersity indices. The copper-based catalytic system, typically employing CuBr in combination with ligands such as 4,4'-di-n-heptyl-2,2'-bipyridine, provides optimal control over the polymerization kinetics [5].

Table 2: ATRP Kinetic Parameters for Vinylphenyldimethylsilane Systems

| Parameter | Value | Temperature (°C) | Conditions |

|---|---|---|---|

| Activation Energy (kJ/mol) | 26.0-38.7 | -40 to +60 | CuBr/PMDETA |

| Activation Entropy (J mol⁻¹ K⁻¹) | -156 to -131 | Various | Transition state |

| Rate Constant (s⁻¹) | 2.94 × 10¹³ T⁻⁰·⁴⁴ | Variable | High pressure limit |

| Polydispersity Index | 1.19-1.35 | 50-90 | Controlled conditions |

The temperature dependence of ATRP activation follows Arrhenius behavior, with activation enthalpies ranging from 26.0 to 38.7 kJ mol⁻¹ and highly negative activation entropies indicating ordered transition states [6]. The molecular weight evolution during ATRP proceeds predictably, with the number-average molecular weight increasing proportionally with monomer conversion while maintaining narrow molecular weight distributions.

The functional silyl hydride groups present in vinylphenyldimethylsilane-containing copolymers remain reactive after ATRP, enabling subsequent hydrosilylation reactions for polymer functionalization. This dual functionality makes ATRP-synthesized polymers particularly valuable for applications requiring post-polymerization modifications [5].

Plasma Enhanced Chemical Vapor Deposition (PECVD) Methodologies

Plasma Enhanced Chemical Vapor Deposition represents a unique approach for the deposition of vinylphenyldimethylsilane-derived films and coatings. The PECVD process utilizes plasma activation to enable chemical reactions at lower temperatures than conventional thermal CVD, making it particularly suitable for temperature-sensitive substrates [7].

The plasma environment creates reactive species through electron impact ionization and dissociation, generating radicals, ions, and excited species that participate in the deposition process. For vinylphenyldimethylsilane, the vinyl and silyl functionalities provide multiple reactive sites that can be selectively activated under controlled plasma conditions [8].

Table 3: PECVD Process Parameters for Vinylphenyldimethylsilane

| Parameter | Range | Optimal Value | Effect |

|---|---|---|---|

| RF Power (W) | 10-500 | 100-200 | Plasma density control |

| Pressure (Pa) | 1-1000 | 10-100 | Deposition rate |

| Temperature (°C) | 20-400 | 150-250 | Film quality |

| Gas Flow Rate (sccm) | 5-100 | 20-50 | Precursor delivery |

The mechanism of PECVD involves the fragmentation of vinylphenyldimethylsilane molecules in the plasma, followed by surface reactions leading to film formation. The phenyl groups contribute to the thermal stability of the resulting films, while the silyl functionality provides adhesion to various substrates [9]. The deposition rate and film properties can be controlled through plasma parameters, including power, pressure, and gas flow ratios.

The PECVD process enables the formation of vertically aligned graphene nanowalls when carbon-containing precursors are co-deposited with vinylphenyldimethylsilane, creating hybrid organic-inorganic nanostructures with unique properties [8]. The temperature range of 150-250°C provides optimal conditions for maintaining both the organic and inorganic components of the deposited films.

Emulsion Copolymerization Mechanisms

Emulsion copolymerization of vinylphenyldimethylsilane involves complex mechanisms that differ significantly from bulk or solution polymerization due to the heterogeneous nature of the system. The process occurs in discrete polymer particles suspended in an aqueous continuous phase, with monomer transport playing a crucial role in determining the kinetics and final polymer properties [10].

The copolymerization mechanism involves the preferential consumption of the vinyl group over the silyl functionality, consistent with the higher reactivity of the styryl group compared to the silylvinyl group. This selectivity is maintained throughout the emulsion polymerization process, preserving the silyl functionality for subsequent reactions [1].

Table 4: Emulsion Copolymerization Kinetic Data

| System | Conversion (%) | Particle Size (nm) | Molecular Weight (g/mol) | Stability |

|---|---|---|---|---|

| VAc/VTMS | 85-95 | 150-300 | 50,000-150,000 | Excellent |

| St/VPDS | 90-98 | 100-250 | 75,000-200,000 | Good |

| MMA/VPDS | 92-97 | 120-280 | 60,000-180,000 | Very Good |

The emulsion polymerization kinetics demonstrate that vinyl acetate copolymerization with vinyl silanes follows non-ideal behavior, with the silane content affecting both the polymerization rate and the final particle morphology. At silane concentrations above 5 wt%, inhibition effects become apparent due to the hydrolysis of silane groups in the aqueous phase [10].

The particle nucleation mechanism involves the formation of oligomeric radicals in the aqueous phase, which subsequently enter the monomer-swollen micelles or particles. The presence of vinylphenyldimethylsilane affects the surface tension and interfacial properties, influencing both the nucleation rate and the final particle size distribution [11].

Reactivity Ratios in Copolymerization Systems

The reactivity ratios in copolymerization systems involving vinylphenyldimethylsilane provide quantitative measures of the relative tendencies of different monomers to react with propagating radicals. These parameters are essential for predicting copolymer composition and controlling the microstructure of the resulting polymers [12].

Table 5: Reactivity Ratios for Vinylphenyldimethylsilane Copolymerization Systems

| Monomer System | r₁ (First Monomer) | r₂ (Second Monomer) | Temperature (°C) | Method |

|---|---|---|---|---|

| Styrene/VPDS | 0.85-1.15 | 0.75-1.05 | 60-80 | Bulk |

| MMA/VPDS | 2.1-2.8 | 0.35-0.55 | 50-70 | Solution |

| VAc/VTMS | 0.211 | 0.0 | 50 | Emulsion |

| MA/Vinyl Esters | 6.1 | 0.0087 | 50 | Bulk |

The reactivity ratios demonstrate that vinylphenyldimethylsilane exhibits behavior similar to styrene when copolymerized with other vinyl monomers, with values close to unity indicating ideal random copolymerization. The slight preference for homopolymerization (r₁ > 1) reflects the stabilization provided by the phenyl substituent to the propagating radical [13].

Temperature effects on reactivity ratios follow Arrhenius behavior, with the activation energy differences between cross-propagation and homo-propagation reactions determining the temperature dependence. The entropy effects also contribute to the temperature dependence, particularly in systems with bulky substituents [14].

Selective Polymerization of Styryl vs. Silylvinyl Groups

The selective polymerization of styryl versus silylvinyl groups in vinylphenyldimethylsilane represents a fundamental aspect of its polymerization behavior. This selectivity arises from the significant difference in reactivity between the two vinyl functionalities, with the styryl group showing much higher reactivity toward both radical and anionic initiators [1].

Table 6: Relative Reactivity of Styryl vs. Silylvinyl Groups

| Polymerization Type | Styryl Reactivity | Silylvinyl Reactivity | Selectivity Ratio |

|---|---|---|---|

| Radical | High | Low | 10:1 to 50:1 |

| Anionic | Very High | Very Low | 100:1 to 1000:1 |

| Cationic | Moderate | Low | 5:1 to 20:1 |

| Coordination | Variable | Variable | 1:1 to 10:1 |

The mechanism of selective polymerization involves the preferential activation of the styryl group due to the stabilization provided by the phenyl substituent to the propagating species. In radical polymerization, the benzylic radical intermediate is significantly more stable than the corresponding silyl-substituted radical, leading to preferential propagation through the styryl group [15].

The kinetic analysis reveals that the styryl group reacts 10-1000 times faster than the silylvinyl group, depending on the polymerization conditions and initiator system. This selectivity is maintained throughout the polymerization process, allowing for the controlled synthesis of polymers with pendant silylvinyl groups for subsequent functionalization [1].

Reaction Kinetics and Mechanistic Considerations

The reaction kinetics of vinylphenyldimethylsilane polymerization involve complex mechanisms that depend on the specific polymerization method employed. The overall kinetics are influenced by factors including initiator efficiency, propagation rate constants, termination mechanisms, and chain transfer reactions [1].

Table 7: Kinetic Parameters for Different Polymerization Methods

| Method | kₚ (M⁻¹s⁻¹) | kₜ (M⁻¹s⁻¹) | kᵢ (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| Radical | 10³-10⁴ | 10⁷-10⁸ | 10⁻⁶-10⁻⁴ | 15-30 |

| Anionic | 10⁴-10⁵ | 0 | 10⁻³-10⁻¹ | 5-20 |

| ATRP | 10³-10⁴ | 10⁶-10⁷ | 10⁻⁴-10⁻² | 25-40 |

| Cationic | 10⁴-10⁶ | 10⁵-10⁷ | 10⁻²-10⁰ | 20-35 |

The mechanistic considerations involve the dual functionality of vinylphenyldimethylsilane, where the styryl group undergoes polymerization while the silylvinyl group remains available for subsequent reactions. The kinetic chain length depends on the ratio of propagation to termination rates, with higher molecular weights achieved under conditions that favor propagation over termination [16].

The temperature dependence of the kinetic parameters follows Arrhenius behavior, with activation energies ranging from 5-40 kJ/mol depending on the polymerization method. The pre-exponential factors reflect the steric and electronic effects of the substituents on the reaction kinetics [6].

Chain transfer mechanisms play important roles in determining the molecular weight distribution, with transfer to monomer, initiator, and chain transfer agents competing with propagation. The presence of the silyl group provides additional sites for chain transfer, particularly under radical polymerization conditions [15].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable